molecular formula C21H17NO2 B5748515 2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione

2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B5748515
M. Wt: 315.4 g/mol
InChI Key: OJWXTERGFWLWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features an indole moiety linked to a cyclohexane ring with phenyl and dione substituents. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione typically involves the condensation of indole-3-carbaldehyde with 5-phenylcyclohexane-1,3-dione under acidic or basic conditions. Common reagents include methanesulfonic acid or sodium hydroxide, and the reaction is often carried out in solvents like methanol or ethanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell growth and apoptosis. The compound’s effects are mediated through its ability to modulate these pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carbaldehyde
  • 5-Phenylcyclohexane-1,3-dione
  • Indole-3-acetic acid

Uniqueness

2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione is unique due to its specific structural features, combining an indole moiety with a cyclohexane ring and phenyl and dione substituents. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other indole derivatives .

Properties

IUPAC Name

2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20-11-15(14-6-2-1-3-7-14)12-21(24)18(20)10-16-13-22-19-9-5-4-8-17(16)19/h1-10,13,15,22H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWXTERGFWLWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=CC2=CNC3=CC=CC=C32)C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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